Ethyl 7-(hydroxymethyl)-4-oxo-1-(2,2,2-trifluoroethyl)-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 7-(hydroxymethyl)-4-oxo-1-(2,2,2-trifluoroethyl)-1,4-dihydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical properties. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(hydroxymethyl)-4-oxo-1-(2,2,2-trifluoroethyl)-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,2,2-trifluoroethylamine with a suitable quinoline precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction temperature and solvent choice play crucial roles in determining the yield and purity of the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols, reduced quinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Ethyl 7-(hydroxymethyl)-4-oxo-1-(2,2,2-trifluoroethyl)-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 7-(hydroxymethyl)-4-oxo-1-(2,2,2-trifluoroethyl)-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-(hydroxymethyl)-4-oxo-1-(2,2,2-trifluoroethyl)-1,4-dihydroquinoline-3-carboxylate
- 2,2,2-Trifluoroethanol
- N-2,2,2-Trifluoroethylisatin Ketimines
Uniqueness
This compound stands out due to its unique combination of a quinoline core with a trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.
Properties
Molecular Formula |
C15H14F3NO4 |
---|---|
Molecular Weight |
329.27 g/mol |
IUPAC Name |
ethyl 7-(hydroxymethyl)-4-oxo-1-(2,2,2-trifluoroethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C15H14F3NO4/c1-2-23-14(22)11-6-19(8-15(16,17)18)12-5-9(7-20)3-4-10(12)13(11)21/h3-6,20H,2,7-8H2,1H3 |
InChI Key |
HQULKEWMGGIWMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2)CO)CC(F)(F)F |
Origin of Product |
United States |
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